molecular formula C43H42ClFN4O10S3 B193493 Lapatinib Ditosylate CAS No. 388082-77-7

Lapatinib Ditosylate

Cat. No. B193493
M. Wt: 925.5 g/mol
InChI Key: UWYXLGUQQFPJRI-UHFFFAOYSA-N
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Patent
US08563719B2

Procedure details

Lapatinib ditosylate (3 g, 3.25 mmol, 99.3% HPLC purity was dissolved in DMF (18 mL) at 80° C. and stirred for 1 hour. The mixture was hot-filtered. MeCN (18 mL) was added into the filtrate at 80° C. The temperature was cooled to 70° C. and crystal precipitated. The mixture was kept at 70° C. for 1 h and then 60° C. for 1 h. The mixture was further cooled to 0° C. and stirred for 2 h. The crystals of lapatinib ditosylate were isolated by filtration and were dried at 40° C. under vacuum overnight. Lapatinib ditosylate (2.5 g, 2.70 mmol, 83% yield) with 99.9% HPLC purity was obtained. XRPD analysis (FIG. 9) indicated that this was Form 2 as disclosed in WO 2009/079541 A1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:17][CH:18]=1.[CH3:23][S:24]([CH2:27][CH2:28][NH:29][CH2:30][C:31]1[O:35][C:34]([C:36]2[CH:37]=[CH:38][C:39]3[N:45]=[CH:44][N:43]=[C:42]([NH:46][C:47]4[CH:48]=[CH:49][C:50]([O:54][CH2:55][C:56]5[CH:57]=[CH:58][CH:59]=[C:60]([F:62])[CH:61]=5)=[C:51]([Cl:53])[CH:52]=4)[C:40]=3[CH:41]=2)=[CH:33][CH:32]=1)(=[O:26])=[O:25].O>CN(C=O)C>[S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)([OH:11])(=[O:10])=[O:9].[S:19]([C:16]1[CH:17]=[CH:18][C:13]([CH3:12])=[CH:14][CH:15]=1)([OH:22])(=[O:21])=[O:20].[Cl:53][C:51]1[CH:52]=[C:47]([NH:46][C:42]2[C:40]3[C:39](=[CH:38][CH:37]=[C:36]([C:34]4[O:35][C:31]([CH2:30][NH:29][CH2:28][CH2:27][S:24]([CH3:23])(=[O:25])=[O:26])=[CH:32][CH:33]=4)[CH:41]=3)[N:45]=[CH:44][N:43]=2)[CH:48]=[CH:49][C:50]=1[O:54][CH2:55][C:56]1[CH:57]=[CH:58][CH:59]=[C:60]([F:62])[CH:61]=1 |f:0.1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was hot-filtered
ADDITION
Type
ADDITION
Details
MeCN (18 mL) was added into the filtrate at 80° C
CUSTOM
Type
CUSTOM
Details
crystal precipitated
WAIT
Type
WAIT
Details
The mixture was kept at 70° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
60° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.